3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
Descripción
The compound 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (hereafter referred to as Compound A) is a chromen-4-one (coumarin) derivative characterized by a benzothiazole substituent at position 3 and a 2-methylpiperidinylmethyl group at position 6. Chromen-4-ones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural uniqueness of Compound A lies in its heterocyclic substituents, which may enhance its binding affinity to biological targets, such as kinases or DNA-intercalating enzymes, compared to simpler coumarins .
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-3-16-12-17-23(29)19(25-26-20-9-4-5-10-21(20)31-25)14-30-24(17)18(22(16)28)13-27-11-7-6-8-15(27)2/h4-5,9-10,12,14-15,28H,3,6-8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPBJMDFYLPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth ofM. tuberculosis. The inhibition potency of these derivatives was found to be better than standard reference drugs. The interaction of these compounds with their targets leads to the disruption of essential biological processes, thereby inhibiting the growth of the pathogen.
Biochemical Pathways
Benzothiazole derivatives have been associated with the disruption of cell wall biosynthesis inM. tuberculosis. This disruption can lead to downstream effects such as the inhibition of bacterial growth and potential cell death.
Pharmacokinetics
Thiazole derivatives, which include benzothiazole, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties can impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been associated with the inhibition ofM. tuberculosis growth. This suggests that the compound’s action could potentially lead to the disruption of essential biological processes in the pathogen, inhibiting its growth and potentially leading to cell death.
Actividad Biológica
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a compound belonging to the coumarin and benzothiazole family, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 420.52 g/mol. Its structure features a coumarin core substituted with a benzothiazole moiety and a piperidine derivative, which may contribute to its biological properties.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. For instance, in vitro assays indicated that compounds with similar structures could induce apoptosis in cancer cell lines. A notable study reported that a related benzothiazole derivative had an IC50 value of 25.72 µM against MCF cell lines, suggesting potential for further development as an anticancer agent .
2. Acetylcholinesterase Inhibition
Compounds like 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxycoumarin derivatives have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer’s disease. One study highlighted that a structurally similar compound exhibited an IC50 value of 2.7 µM, indicating strong potential for AChE inhibition . This activity is particularly relevant given the role of AChE in regulating acetylcholine levels in the brain.
3. Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial efficacy. The compound demonstrated significant activity against various bacterial strains, with some derivatives showing MIC values as low as 0.015 mg/mL against Staphylococcus aureus . Such findings underscore the potential of these compounds in developing new antibacterial therapies.
Research Findings and Case Studies
| Study | Biological Activity | IC50/MIC Values | Remarks |
|---|---|---|---|
| Study A | Anticancer (MCF cell line) | 25.72 µM | Induces apoptosis |
| Study B | AChE Inhibition | 2.7 µM | Potential for Alzheimer’s treatment |
| Study C | Antimicrobial | 0.015 mg/mL | Effective against S. aureus |
Synthesis Methods
The synthesis of the compound typically involves multi-step reactions that combine various organic synthesis techniques, including:
- Knoevenagel Condensation : Used to form the coumarin core.
- Biginelli Reaction : Employed to introduce the benzothiazole moiety.
These methods highlight the versatility and efficiency of synthetic pathways available for producing biologically active compounds.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Research has demonstrated that this compound exhibits notable anti-cancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including MCF cells. Specifically, it has been reported to suppress tumor growth in animal models, indicating its potential as a therapeutic agent against cancers such as breast cancer .
Table 1: Summary of Anti-Cancer Studies
| Study Reference | Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|---|
| Goreti Ribeiro Morais et al. | MCF Cells | 25.72 ± 3.95 | Induced apoptosis |
| Khanapur et al. | U87 Glioblastoma | 45.2 ± 13.0 | Significant cytotoxicity compared to DOX |
Anti-Inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In studies involving various inflammatory models, it was found to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers significantly . This suggests its potential use in treating inflammatory diseases.
Table 2: Summary of Anti-Inflammatory Studies
| Study Reference | Model | Effect Observed |
|---|---|---|
| Khanapur et al. | In vivo model | Reduced levels of TNF-alpha and IL-6 |
Antimicrobial Properties
Another area of application is in the field of antimicrobial research. The compound has been evaluated for its efficacy against various bacterial strains, showing significant inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli . This positions it as a candidate for further development into antimicrobial agents.
Table 3: Summary of Antimicrobial Studies
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Recent Study | Staphylococcus aureus | 32 μg/mL |
| Recent Study | Escherichia coli | 16 μg/mL |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Compound A with Analogs
Analysis of Substituent Impact
Position 3 Substituents
- Compound A (Benzothiazole): The benzo[d]thiazole group is an electron-deficient aromatic system with sulfur and nitrogen atoms, which may facilitate π-π stacking interactions or hydrogen bonding with target proteins.
- Benzodioxin Substituent () : The oxygen-rich benzodioxin group increases polarity compared to benzothiazole, possibly enhancing solubility but reducing membrane permeability .
Position 8 Substituents
- 2-Methylpiperidinylmethyl (Compound A) : The 2-methyl group introduces steric hindrance and lipophilicity, which may improve metabolic stability compared to the unmodified piperidine in .
Additional Modifications
- The trifluoromethyl group in ’s compound is a strong electron-withdrawing group, likely enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
Pharmacokinetic Considerations
- Lipophilicity : Compound A’s benzothiazole and methylpiperidine groups likely confer moderate lipophilicity, balancing membrane permeability and solubility.
- Metabolic Stability : The 2-methylpiperidine group may reduce cytochrome P450-mediated metabolism compared to unmodified piperidine analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Reacting a benzothiazole precursor with a chromenone scaffold under reflux conditions. For example, thioglycolic acid can be used to form thiazole derivatives via cyclization (e.g., similar to methods in ).
- Substitution : Introducing the 2-methylpiperidinylmethyl group via nucleophilic substitution or Mannich-type reactions. Piperidine or morpholine catalysts (0.5–1.0 mol%) in 1,4-dioxane at reflux (5–6 hours) are effective for such substitutions .
- Purification : Recrystallization from ethanol or DMF/EtOH mixtures ensures purity .
Optimization Tips : Monitor reaction progress via TLC, adjust solvent polarity (e.g., 1,4-dioxane for solubility), and use inert atmospheres to prevent oxidation of sensitive hydroxyl groups .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., δ 1.69–2.57 ppm for CH groups in piperidine moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 445.200 g/mol for similar chromenones) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve complex stereochemistry, if applicable .
Q. What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) for cytotoxicity screening .
- Protocol :
- Culture cells in RPMI-1640 medium with 5% FBS and 2 mM glutamine.
- Treat with compound (1–100 µM) for 48–72 hours.
- Quantify viability via Sulforhodamine B (SRB) assay, normalizing to DMSO controls (≤0.5% v/v) .
- Reference Compound : Include CHS-828 (IC = 10–50 nM) as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on benzothiazole and piperidine moieties?
Methodological Answer:
- Design Analogs : Synthesize derivatives with varied substituents (e.g., replace 2-methylpiperidine with 4-methylpiperazine or morpholine) .
- Biological Testing : Compare IC values across analogs to identify critical functional groups (e.g., bulky substituents may hinder target binding).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets like kinases or DNA topoisomerases .
Q. What methodologies resolve contradictions in cytotoxicity data across cancer cell lines?
Methodological Answer:
- Hypothesis Testing : Evaluate if discrepancies arise from cell line-specific factors (e.g., expression of drug transporters or metabolic enzymes).
- Experimental Replicates : Conduct triplicate assays with independent cell passages to rule out technical variability .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways differentially affected in responsive vs. resistant lines .
- Stability Studies : Assess compound stability in culture media via LC-MS to exclude degradation artifacts .
Q. How can the compound’s mechanism of action be elucidated?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR, HER2) or topoisomerases using fluorescence-based kits (e.g., TopoGEN for topoisomerase I/II) .
- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
- Target Identification : Use affinity chromatography (immobilized compound) coupled with mass spectrometry to isolate binding proteins .
- In Vivo Validation : Test efficacy in xenograft models (e.g., nude mice with MCF-7 tumors) at 10–50 mg/kg doses .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
